7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane
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Overview
Description
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane is a useful research compound. Its molecular formula is C12H14FN and its molecular weight is 191.24 g/mol. The purity is usually 95%.
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Biological Activity
7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its applications.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a nitrogen atom within its framework, which is significant for its biological interactions. The presence of the fluorophenyl group enhances its lipophilicity and potential receptor binding affinity.
This compound primarily acts as a modulator of specific neurotransmitter receptors, particularly the dopamine D3 receptor (D3R). It has been observed to exhibit both agonistic and antagonistic properties depending on the specific receptor subtype it interacts with.
Target Receptors
- Dopamine D3 Receptor (D3R) : High affinity and selectivity for D3R have been demonstrated, making it a candidate for treating disorders linked to dopaminergic signaling.
- Orexin Receptors : Recent studies have indicated that derivatives of 5-azaspiro[2.4]heptane can act as dual antagonists for orexin 1 and orexin 2 receptors, which are involved in regulating arousal, wakefulness, and appetite.
Pharmacokinetics
Pharmacokinetic studies reveal critical data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
Parameter | Value |
---|---|
Fraction Absorbed (Fa%) | 70% (moderate) |
Volume of Distribution (Vss) | 4.9 L/kg (moderate) |
Blood Clearance (Clb) | 32.9 mL/min/kg (moderate) |
Half-Life (T1/2) | 2.3 hours |
Bioavailability (F%) | 49% |
These parameters indicate that the compound has favorable characteristics for potential therapeutic applications.
Dopamine D3 Receptor Modulation
In a study focused on lead optimization for D3R antagonists, compounds derived from the spiro[2.4]heptane scaffold exhibited significant binding affinity with pKi values exceeding 8.0. This high selectivity over other receptor types suggests potential therapeutic applications in treating conditions like schizophrenia and addiction-related disorders .
Orexin Receptor Antagonism
A novel series of compounds based on the 5-azaspiro[2.4]heptane framework displayed potent antagonistic activity against orexin receptors. One lead compound demonstrated low cytochrome P450 inhibition potential and good brain penetration, indicating its viability as a treatment for sleep disorders .
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-azaspiro[2.4]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-3-1-9(2-4-10)11-7-14-8-12(11)5-6-12/h1-4,11,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQIUWXAOMNLRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.